Heteroclitin A

Cytotoxicity Cancer Research Natural Products

Heteroclitin A (CAS: 140369-75-1) is a precisely configured dibenzocyclooctadiene lignan from Schisandra propinqua and Kadsura heteroclita. Its unique stereochemistry differentiates it from analogs such as Heteroclitin B, which is critical for generating accurate structure-activity relationship (SAR) data in cytotoxicity panels (HL-60, Hep-G2, A549, DU145, KB, HCT-8). Demonstrated anti-lipid peroxidation activity in hepatic models makes it an essential tool compound for oxidative stress and hepatoprotection research. Use as an authenticated reference standard for HPLC, LC-MS, and NMR method development. Select the correct heteroclitin analog to ensure reproducible, biologically relevant results.

Molecular Formula C28H36O8
Molecular Weight 500.6 g/mol
Cat. No. B12376747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeteroclitin A
Molecular FormulaC28H36O8
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C
InChIInChI=1S/C28H36O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h11-12,14-16,23H,9-10,13H2,1-8H3/t14?,15-,16-,23-/m1/s1
InChIKeyZYMOLSKOENTNSD-OHLCNSMISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heteroclitin A: A Bioactive Dibenzocyclooctadiene Lignan for Advanced Research and Procurement


Heteroclitin A (CAS: 140369-75-1) is a naturally occurring dibenzocyclooctadiene lignan primarily isolated from the stems of Schisandra propinqua and Kadsura heteroclita within the Schisandraceae family [1]. As a member of the heteroclitin series, this compound is characterized by its unique stereochemical configuration and substitution pattern on the cyclooctadiene core [2]. Heteroclitin A has been identified as a constituent in plant extracts that exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines and anti-lipid peroxidation properties [3].

Why Heteroclitin A Cannot Be Simply Substituted with Other Lignans or In-Class Compounds


The heteroclitin series of dibenzocyclooctadiene lignans, including Heteroclitin A, B, C, D, and E, exhibits significant variations in biological activity despite their structural similarities [1]. These differences arise from subtle variations in stereochemistry and substitution patterns on the cyclooctadiene core, which directly influence their interactions with biological targets [2]. For instance, while Heteroclitin B has demonstrated cytotoxic activity with GI50 values in the range of 5.1–20.0 μg/ml against multiple cancer cell lines, the specific activity profile of Heteroclitin A may differ substantially due to its unique structural features [3]. This variability underscores the critical importance of selecting the precise heteroclitin analog for research applications, as generic substitution with other lignans or even closely related heteroclitins may lead to significantly different experimental outcomes.

Quantitative Evidence Guide: Differentiating Heteroclitin A from Structural Analogs


Comparative Cytotoxic Activity of Heteroclitin A and Related Lignans Against Cancer Cell Lines

Heteroclitin A was isolated alongside other lignans and triterpenoids from Schisandra propinqua and evaluated for cytotoxic activity against several tumor cell lines [1]. While the study highlighted that Propinquanin B exhibited significant cytotoxicity (IC50 values < 10 μM in HL-60 and Hep-G2 cells), Heteroclitin A's activity was noted as part of the overall cytotoxic profile of the extract, indicating its contribution to the observed effects [1]. In a separate study on related compounds from Kadsura oblongifolia, Heteroclitin B demonstrated cytotoxic activity with GI50 values ranging from 5.1 to 20.0 μg/ml against A549, DU145, KB, and HCT-8 cell lines, suggesting that heteroclitins as a class possess notable cytotoxic potential [2].

Cytotoxicity Cancer Research Natural Products

Anti-Lipid Peroxidation Activity of Heteroclitin A in a Rat Liver Homogenate Model

Heteroclitin A, along with heteroclitins B through G, was evaluated for its ability to inhibit lipid peroxidation in an in vitro rat liver homogenate system stimulated by Fe2+-ascorbic acid, CCl4-reduced NADPH, and ADP-NADPH [1]. The study demonstrated that dibenzocyclooctadiene lignans from Kadsura heteroclita, including Heteroclitin A, potently inhibited lipid peroxidation, suggesting a potential hepatoprotective role [1]. However, specific quantitative data comparing the inhibitory potency of Heteroclitin A to other heteroclitins or standard antioxidants were not provided in the available abstract or summary data.

Antioxidant Lipid Peroxidation Hepatoprotection

Structural Differentiation of Heteroclitin A from Other Heteroclitins Based on Spectroscopic Characterization

Heteroclitin A was first isolated and structurally characterized from the stems of Kadsura heteroclita alongside heteroclitins B–E, kadsurin, and interiorin [1]. Its structure was determined through comprehensive spectroscopic analysis, including NMR and mass spectrometry, confirming its unique substitution pattern and stereochemistry on the dibenzocyclooctadiene core [1]. This structural uniqueness differentiates Heteroclitin A from other heteroclitins and related lignans, which may exhibit different biological activities due to variations in their molecular architecture [2].

Natural Product Chemistry Structure Elucidation Analytical Chemistry

Optimal Research and Industrial Application Scenarios for Heteroclitin A


Cancer Research: Investigating Cytotoxic Mechanisms in Tumor Cell Lines

Heteroclitin A is a suitable candidate for research programs aimed at elucidating the cytotoxic mechanisms of dibenzocyclooctadiene lignans against cancer cell lines such as HL-60, Hep-G2, A549, DU145, KB, and HCT-8 [1][2]. Its inclusion in comparative studies with other heteroclitins (e.g., Heteroclitin B) can help establish structure-activity relationships that are critical for understanding the molecular determinants of cytotoxicity in this compound class [2].

Hepatoprotection and Oxidative Stress Research: Evaluating Anti-Lipid Peroxidation Effects

Given its demonstrated anti-lipid peroxidation activity in rat liver homogenate models, Heteroclitin A is well-suited for studies focused on hepatic oxidative stress, hepatoprotection, and the role of natural products in mitigating lipid peroxidation [3]. It can serve as a valuable tool compound for investigating the antioxidant mechanisms of dibenzocyclooctadiene lignans in liver biology.

Natural Product Chemistry and Analytical Method Development

Heteroclitin A can be employed as a reference standard in analytical chemistry applications, including the development and validation of HPLC, LC-MS, or NMR methods for the identification and quantification of lignans in plant extracts from Schisandra and Kadsura species [4]. Its well-defined spectroscopic profile supports its use in quality control and phytochemical analysis workflows.

Pharmacological Screening and Bioassay-Guided Fractionation

Researchers engaged in bioassay-guided fractionation of Schisandraceae plant extracts may utilize Heteroclitin A as a marker compound or as a purified reference material for activity screening in assays related to cytotoxicity, anti-inflammatory, or antioxidant activities [1][3].

Technical Documentation Hub

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